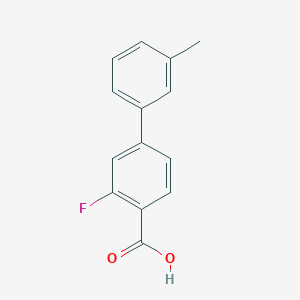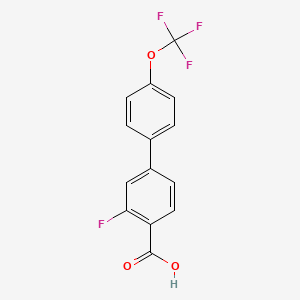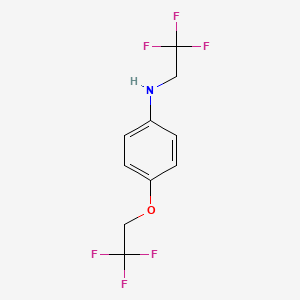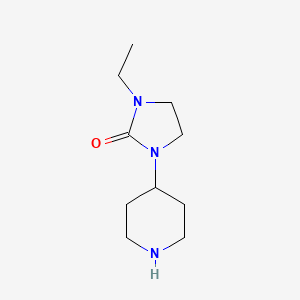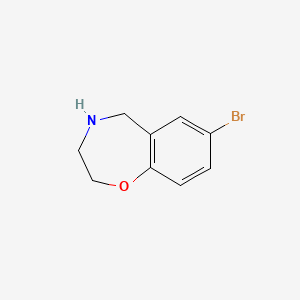
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
概要
説明
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClF3O3S . It has a molecular weight of 274.65 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group, a trifluoromethyl group, and a sulfonyl chloride group . The InChI code for this compound is 1S/C8H6ClF3O3S/c1-15-6-2-5(8(10,11)12)3-7(4-6)16(9,13)14/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4°C .科学的研究の応用
Synthesis and Chemical Properties
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride has been synthesized through various chemical processes, including bromination, carboxylation, and chlorination, highlighting its role as a significant drug intermediate. The synthesis process has been optimized to enhance economic value and yield, indicating its industrial relevance and application potential (Zhou Xiao-rui, 2006). Additionally, its derivatives, such as 2,2-Bis(alkoxy-NNO-azoxy)propane-1,3-diols, have been synthesized, yielding a variety of sulfonic esters, including methane-, trifluoromethane-, benzene, and toluenesulfonates, showcasing its versatility in chemical reactions (I. Zyuzin, 2014).
Catalysis and Cross-Coupling Reactions
In the field of catalysis, this compound and its derivatives have been employed in cross-coupling reactions. For instance, the complex formed by reacting phospha-Wittig reagent with o-methoxybenzaldehyde, in the presence of palladium, showed notable performance in Suzuki cross-coupling reactions, indicating its potential as a catalyst in organic synthesis (B. Deschamps et al., 2007).
Pharmaceutical Synthesis
In pharmaceutical synthesis, this compound has been instrumental in creating complex molecules. It has facilitated the synthesis of methylene acetals, providing high yields and showcasing a simple yet efficient method. This synthesis plays a crucial role in the development of various pharmaceuticals (Guobiao Chu et al., 2009).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the compound has been utilized to synthesize functionalized diketoesters and diketosulfones, which are not easily accessible by other methods. This capability indicates its importance in the development of novel materials and polymers (T. Rahn et al., 2008).
Environmental and Membrane Technology
In environmental science and membrane technology, novel sulfonated thin-film composite nanofiltration membranes with improved water flux have been developed using derivatives of this compound. These membranes are crucial for treating dye solutions, indicating its role in water purification and environmental sustainability (Yang Liu et al., 2012).
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
作用機序
The trifluoromethyl group in the compound could potentially increase its reactivity, as fluorine atoms are highly electronegative. This could influence the compound’s interaction with its targets .
The methoxy group might also play a role in the compound’s activity. Methoxy groups can influence the solubility of a compound, potentially affecting its bioavailability .
生化学分析
Biochemical Properties
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic groups in proteins, such as amines and thiols, leading to the formation of sulfonamide and sulfonate esters. These interactions can alter the activity and function of the target biomolecules, making this compound a valuable tool in studying enzyme mechanisms and protein functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of signaling proteins can lead to changes in their activity, thereby affecting downstream signaling pathways. Additionally, this compound can impact gene expression by modifying transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group in this compound is highly reactive and can form covalent bonds with nucleophilic groups in proteins and other biomolecules. This covalent modification can lead to enzyme inhibition or activation, depending on the target protein. Additionally, the modification of transcription factors and other regulatory proteins can result in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that the stability of this compound can influence its effectiveness in biochemical assays. Degradation products may also have different biological activities, which can complicate the interpretation of experimental results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At high doses, this compound can cause adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a small increase in dosage can lead to a disproportionate increase in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further react with cellular biomolecules, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity. For instance, binding to specific transporters can facilitate the uptake of this compound into cells, while binding to intracellular proteins can affect its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biological effects. For example, the presence of specific targeting signals can direct this compound to the nucleus, where it can modify nuclear proteins and influence gene expression .
特性
IUPAC Name |
3-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-15-6-2-5(8(10,11)12)3-7(4-6)16(9,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJFHWJIWNJCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693493 | |
| Record name | 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146355-33-0 | |
| Record name | 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
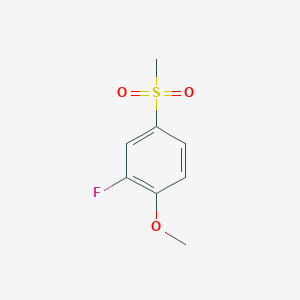


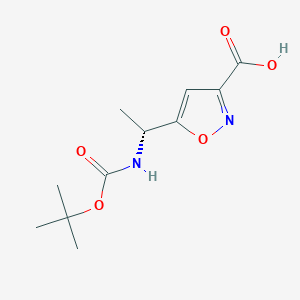

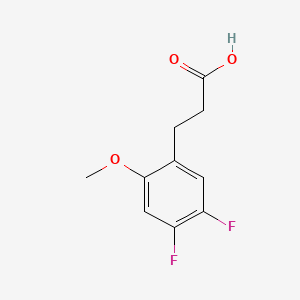
![N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B1440898.png)
